4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-21-16-8-5-6-14(10-16)11-19-12-15-7-3-4-9-17(15)22-13-18(19)20/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMCPPRXGSGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzylamine and 2-hydroxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the benzoxazepine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Scientific Research Applications
Biological Activities
Research indicates that 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that derivatives of benzoxazepine compounds can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), suggesting potential use in treating neurodegenerative diseases and depression .
- Antidepressant Properties : In vitro studies demonstrate that certain derivatives reduce immobility time in forced swim tests, indicating antidepressant-like effects .
- Anxiolytic and Analgesic Activities : Related compounds have been evaluated for their anxiolytic and analgesic properties, suggesting that modifications to the benzoxazepine structure can enhance these effects .
Case Studies
Several case studies highlight the significance of this compound and its derivatives:
Case Study 1: Neurodegenerative Disease Research
A study synthesized a series of benzothiazole–isoquinoline derivatives that included compounds similar to this compound. These compounds were tested for their inhibitory potency against MAO and ChE, showing promising results for future antidepressant therapies .
Case Study 2: Pharmacological Evaluation
Another research effort focused on the pharmacological evaluation of benzoxazepine derivatives, demonstrating significant activity against various biological targets. The study emphasized the importance of structural modifications in enhancing bioactivity and therapeutic potential .
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Drug Development : As a candidate for developing new antidepressants or neuroprotective agents.
- Therapeutic Agents : Potential use in treating anxiety disorders and pain management.
Mechanism of Action
The mechanism of action of 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Substituent Analysis
The benzoxazepinone core is shared among analogs, but substituent variations significantly alter properties. Key comparisons include:
Table 1: Structural and Functional Comparisons
*Molecular formula for the target compound inferred from structural analogs.
Pharmacological and Physicochemical Properties
- Lipophilicity: The 3-ethoxy group in the target compound confers higher lipophilicity compared to the 3-fluoro-4-methylphenyl analog (logP ~2.5 vs.
- Metabolic Stability : Ethoxy groups are less prone to rapid oxidative metabolism than allyl substituents (e.g., ’s compound), which may undergo CYP450-mediated oxidation .
- Solubility : Diethoxy-substituted analogs () exhibit enhanced aqueous solubility due to increased ether oxygen content, whereas chloro substituents () may reduce solubility .
Biological Activity
4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzoxazepine ring with an ethoxybenzyl substituent, which contributes to its unique chemical properties. The molecular formula is CHNO with a molecular weight of approximately 271.34 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The antimicrobial mechanism may involve disruption of cellular membranes or interference with metabolic pathways.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against cancer cell lines, including HeLa cells. The compound's ability to induce apoptosis in these cells is under investigation.
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | TBD | Apoptosis induction |
| Similar Benzoxazepine Derivative | MCF-7 | 10.46 ± 0.82 | DNA intercalation |
3. Neuroprotective Effects
The compound has also been studied for its neuroprotective potential. It may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Further research is required to elucidate the specific pathways involved in its neuroprotective action.
The precise mechanism of action for this compound is not fully understood; however, it is believed to involve interaction with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors in the central nervous system or other tissues.
- Enzyme Inhibition: It could inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation: The compound may influence cellular signaling pathways that regulate cell survival and apoptosis.
Case Studies
In a recent study examining the efficacy of benzoxazepine derivatives against cancer cell lines:
- Study Design: Researchers synthesized several derivatives and tested their cytotoxicity on HeLa and MCF-7 cells.
- Findings: Compounds showed varying degrees of cytotoxicity with some exhibiting IC values as low as 10 μM.
Q & A
Q. Table 1: Synthetic Methodologies from Literature
How can crystallographic data resolve conformational ambiguities in the benzoxazepinone scaffold?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry and stereochemistry. For example:
Q. Table 2: Structural Parameters from SC-XRD Studies
| Parameter | Observed Range (Å/°) | Compound Analogue | Source |
|---|---|---|---|
| C–O (oxazepine) | 1.36–1.42 | Benzothiazepin derivatives | |
| Dihedral Angle | 15–25° | Ethoxy-substituted analogs | |
| R Factor | 0.060–0.175 | Benzoxazepin derivatives |
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Research Focus
- Receptor Binding Assays : Radioligand displacement studies (e.g., GABAA receptors) to assess affinity .
- Enzyme Inhibition : Fluorometric assays targeting kinases or phosphodiesterases, using ATP/ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to determine IC50 values .
Q. Methodological Considerations :
- Use DMSO for compound solubilization (<0.1% final concentration to avoid cytotoxicity).
- Include positive controls (e.g., Diazepam for GABAA assays) .
How can contradictory bioactivity data across studies be systematically addressed?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
Q. Table 3: Common Sources of Data Discrepancies
What advanced computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area .
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity .
- Docking Studies : AutoDock Vina or Schrödinger Suite for target engagement (e.g., GABAA receptor homology models) .
Q. Key Parameters :
- logP : Optimal range 2–3 for CNS activity.
- Polar Surface Area (PSA) : <90 Ų for enhanced bioavailability .
How does the ethoxybenzyl substituent influence SAR in benzoxazepinone derivatives?
Advanced Research Focus
The 3-ethoxy group enhances lipophilicity and modulates electronic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
